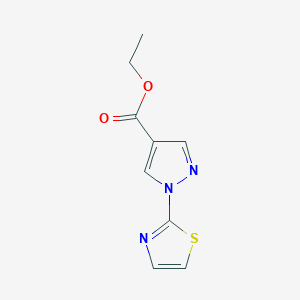

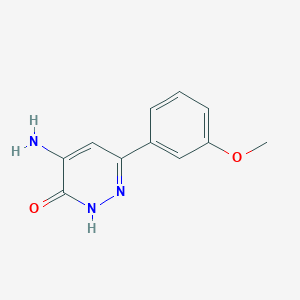

1-(1,3-噻唑-2-基)-1H-吡唑-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used in various applications, including as catalysts in certain reactions . Thiazoles are also found in more than 18 FDA-approved drugs .

Synthesis Analysis

Thiazoles can be synthesized through several methods. For example, aryl thiazoles can be prepared and evaluated for their anticancer actions . The (thiazol-2-yl)hydrazones were prepared and elucidated via elemental analytical .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .

Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals . Their salts are used as catalysts in the reaction of Stetter and benzoin condensation .

Physical And Chemical Properties Analysis

Free thiazole is a light-yellow liquid with an odor similar to pyridine . The thiazole nucleus is part of the vitamin B (thiamine) structure .

科学研究应用

Drug Discovery

The compound’s core structure, featuring a thiazolyl-pyrazole moiety, is structurally significant in medicinal chemistry. It’s known that thiazole derivatives exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory properties . The pyrazole ring, often found in pharmaceuticals, contributes to the compound’s potential as a pharmacophore, the part of a molecule responsible for its biological action.

Polymer Chemistry

In polymer science, the stability and aromatic character of thiazole and pyrazole rings make them suitable for creating polymers with specific properties. These heterocycles can be incorporated into polymer backbones to enhance thermal stability and potentially introduce fluorescence, which can be useful in materials science .

Supramolecular Chemistry

The compound’s ability to form hydrogen bonds due to its nitrogen and sulfur atoms can be exploited in supramolecular chemistry. This field often utilizes such interactions to create self-assembling structures, which can lead to the development of new materials with novel properties .

Bioconjugation

Bioconjugation involves attaching two molecules together, typically one of them being a biomolecule. The reactive sites on the thiazolyl-pyrazole compound can be used for conjugation with proteins or nucleic acids, which is valuable in developing targeted drug delivery systems and diagnostic tools .

Chemical Biology

In chemical biology, the compound could be used to modulate biological systems or to create small-molecule probes. The diverse biological activities associated with thiazole derivatives make them particularly useful in this field for studying biological processes and diseases .

Fluorescent Imaging

The intrinsic properties of the thiazole ring might be leveraged to develop fluorescent probes for imaging applications. These probes can help visualize biological processes in real-time, providing insights into cellular functions and aiding in disease diagnosis .

Materials Science

The compound’s robust heterocyclic structure could be utilized in the development of new materials. For instance, its incorporation into sensors or electronic devices could improve their sensitivity or functionality due to the compound’s electronic properties .

作用机制

Target of Action

Thiazole derivatives have been found to interact with a variety of targets, including various enzymes and receptors .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, potentially leading to changes in cellular function .

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways, potentially leading to a range of downstream effects .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can impact the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

安全和危害

未来方向

属性

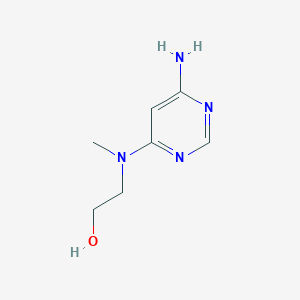

IUPAC Name |

ethyl 1-(1,3-thiazol-2-yl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c1-2-14-8(13)7-5-11-12(6-7)9-10-3-4-15-9/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETYQFWUSWXFSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)C2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid](/img/structure/B1379851.png)

![5-Bromo-N-[3-(2,6-dichlorophenyl)prop-2-enyl]-3-iodopyridin-2-amine](/img/structure/B1379852.png)

![4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1379853.png)

![[3-(5-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B1379854.png)

![6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B1379869.png)

![1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride](/img/structure/B1379874.png)